molecular formula C13H17NO3 B11875137 Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- CAS No. 378753-24-3

Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)-

Cat. No.: B11875137
CAS No.: 378753-24-3
M. Wt: 235.28 g/mol
InChI Key: DQHCZDXMCWJGMX-UHFFFAOYSA-N
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Description

N-(2-ethoxychroman-6-yl)acetamide is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chroman ring system with an ethoxy group at the 2-position and an acetamide group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxychroman-6-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxychroman with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and yields the desired acetamide derivative .

Industrial Production Methods

Industrial production of N-(2-ethoxychroman-6-yl)acetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxychroman-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethoxychroman-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxychroman-6-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on pathways involved in cell proliferation or apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxychroman-6-yl)acetamide
  • N-(2-ethoxychroman-4-yl)acetamide
  • N-(2-ethoxychroman-6-yl)carboxamide

Uniqueness

N-(2-ethoxychroman-6-yl)acetamide is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

378753-24-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-(2-ethoxy-3,4-dihydro-2H-chromen-6-yl)acetamide

InChI

InChI=1S/C13H17NO3/c1-3-16-13-7-4-10-8-11(14-9(2)15)5-6-12(10)17-13/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

DQHCZDXMCWJGMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC2=C(O1)C=CC(=C2)NC(=O)C

Origin of Product

United States

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